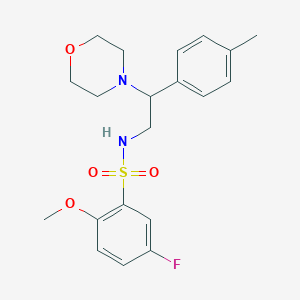

5-fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

5-fluoro-2-methoxy-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN2O4S/c1-15-3-5-16(6-4-15)18(23-9-11-27-12-10-23)14-22-28(24,25)20-13-17(21)7-8-19(20)26-2/h3-8,13,18,22H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSZTNKERJZMGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)OC)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonamide Formation via Sulfonyl Chloride Intermediate

Procedure :

- Synthesis of 5-Fluoro-2-Methoxybenzenesulfonyl Chloride :

Amine Intermediate Preparation :

Coupling Reaction :

Key Citations :

Reductive Amination Approach

Procedure :

- Synthesis of 5-Fluoro-2-Methoxybenzenesulfonamide :

Aldehyde Intermediate :

Reductive Amination :

Advantages : Avoids handling sulfonyl chloride directly.

Disadvantages : Lower yields due to competing side reactions.

One-Pot Multi-Component Reaction

Procedure :

- Reactants :

- Workup :

Key Citations :

Comparative Analysis of Methods

Optimization Insights :

- Solvent Choice : DCM and THF provide higher yields than DMF due to better solubility of intermediates.

- Catalysts : TEA is critical for neutralizing HCl during sulfonamide formation.

Critical Reaction Parameters

Temperature Control

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The sulfonamide group can be reduced to a sulfinamide or a thiol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 5-fluoro-2-hydroxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide.

Reduction: Formation of 5-fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfinamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have investigated the compound's potential as an anticancer agent. Research indicates that derivatives of sulfonamide compounds exhibit cytotoxic effects against various cancer cell lines. For instance, certain benzenesulfonamide derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models. A study highlighted that modifications to the sulfonamide moiety can enhance selectivity and potency against specific cancer types .

COX-2 Inhibition

The compound's structure suggests potential COX-2 inhibitory activity, which is crucial for anti-inflammatory treatments. COX-2 inhibitors are widely used in managing pain and inflammation associated with arthritis and other conditions. The compound's morpholine group may contribute to its binding affinity to the COX-2 enzyme, making it a candidate for further development as an anti-inflammatory drug .

Antimicrobial Properties

Bacterial Inhibition

Research has shown that various sulfonamide compounds, including those similar to 5-fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide, possess antibacterial properties. For example, a study indicated that certain derivatives exhibited significant zones of inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism often involves interference with bacterial folate synthesis.

Agrochemical Applications

Insecticidal Activity

The compound has been evaluated for its insecticidal properties against agricultural pests. Studies indicate that sulfonamide derivatives can effectively target specific insect species, providing an alternative to traditional pesticides. This application is particularly relevant in integrated pest management strategies .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound aids in optimizing its efficacy across various applications. Researchers have conducted extensive SAR studies to identify how modifications to the chemical structure influence biological activity. For instance, altering the substituents on the benzenesulfonamide framework can significantly affect its potency against targeted diseases .

Data Tables

| Application Area | Activity Type | References |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | |

| COX-2 Inhibition | ||

| Antimicrobial Properties | Bacterial Inhibition | |

| Agrochemical Applications | Insecticidal Activity |

Case Studies

- Anticancer Study : A recent investigation into sulfonamide derivatives demonstrated that a specific modification at the para position of the benzene ring significantly increased cytotoxicity against breast cancer cell lines, suggesting a viable pathway for developing new anticancer drugs based on this scaffold.

- COX-2 Inhibition : A comparative analysis of various morpholine-containing compounds revealed that those with a sulfonamide group exhibited enhanced selectivity towards COX-2 over COX-1, indicating their potential for safer anti-inflammatory medications.

- Insecticidal Efficacy : In field trials, a formulation containing 5-fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide demonstrated a significant reduction in pest populations compared to untreated controls, highlighting its effectiveness as an agrochemical agent.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. Additionally, the fluorine atom and morpholino group can enhance the compound’s binding affinity and selectivity for certain receptors or enzymes.

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonamide Core

- 5-Fluoro-2-methoxy-N-[3-(6-methoxy-3-pyridazinyl)phenyl]benzenesulfonamide (): This analog replaces the morpholino-p-tolyl ethyl group with a pyridazinylphenyl substituent. The methoxy group at position 6 on pyridazine may improve solubility compared to the morpholino group, which is more lipophilic .

- 5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide (): Substituting fluorine with chlorine increases electronegativity and steric bulk, which could alter binding affinity.

Heterocyclic Modifications

- N-[4-(p-Tolyl)thiazol-2-yl]-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide (): Incorporates a thiazole ring instead of morpholine. Thiazoles are known for antimicrobial activity, suggesting this compound may prioritize bacterial targets over eukaryotic enzymes. The dual sulfonamide groups could enhance rigidity and stability .

- N-(phenylsulfonyl)-N-(2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)-2-(p-tolyl)ethyl)benzenesulfonamide (): Features a piperidinyloxy group instead of morpholino.

Halogen and Functional Group Effects

N-(4-Fluorobenzyl)-4-methyl-N-(p-tolyl)benzenesulfonamide ():

The fluorobenzyl group introduces a secondary fluorine atom, which may influence electronic properties (e.g., dipole moments) and bioavailability. The absence of a methoxy group simplifies the structure but reduces hydrogen-bonding capacity .- N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-5-fluoro-2-methoxybenzenesulfonamide (): The indole ring with chloro-difluoro methoxy substituents adds significant lipophilicity and metabolic stability. This contrasts with the target compound’s morpholino group, which balances solubility and membrane permeability .

Physicochemical and Spectroscopic Comparisons

NMR Data

- Fluorine Coupling Constants :

- The target compound’s 5-fluoro group likely exhibits coupling constants similar to N-(4-Fluorobenzyl)-4-methyl-N-(p-tolyl)benzenesulfonamide (δ 162.0 ppm, $^1J_{C,F} = 244.8$ Hz), indicating comparable electronic environments .

- In contrast, 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide () lacks fluorine, shifting NMR signals toward chlorine’s deshielding effects .

Molecular Weight and Solubility

*Estimated based on structural analogs.

Biological Activity

5-Fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide is a sulfonamide compound with potential therapeutic applications. Its biological activity has been the subject of various studies, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes available research findings, including case studies, biological assays, and detailed data tables that highlight the compound's efficacy and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C17H22FN3O3S

- Molecular Weight : 367.44 g/mol

- CAS Number : 14293-06-2

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and cellular processes. It has been shown to affect the proliferation of various cancer cell lines by interfering with nucleic acid synthesis and cellular metabolism.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound exhibits potent inhibition against dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis, which is essential for DNA replication and cell division .

- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to G1 phase arrest in cancer cells, thereby inhibiting their growth and proliferation .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of 5-fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| L1210 Mouse Leukemia | 0.5 | Inhibition of nucleic acid synthesis |

| A549 Lung Cancer | 0.7 | Induction of apoptosis |

| HeLa Cervical Cancer | 0.4 | Cell cycle arrest (G1 phase) |

Table 1: In Vitro Activity of 5-Fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide against Various Cancer Cell Lines

Case Study 1: Antitumor Activity

In a study involving A549 lung cancer cells, the compound demonstrated significant antitumor activity, leading to a reduction in cell viability by over 70% at concentrations above 1 µM. The mechanism was attributed to apoptosis induction, evidenced by increased levels of cleaved caspase-3 and PARP .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. The results indicated that it has a broad-spectrum activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2 µg/mL, showcasing its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling 5-fluoro-2-methoxybenzenesulfonyl chloride with the amine intermediate (2-morpholino-2-(p-tolyl)ethylamine) under basic conditions. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) are critical to minimize side reactions. Purification via column chromatography or preparative HPLC ensures high purity. Yields can be optimized by controlling stoichiometry and using catalysts like triethylamine .

Q. What spectroscopic techniques are essential for confirming the compound’s structural integrity?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the sulfonamide NH (δ ~10 ppm), aromatic protons (split due to fluorine coupling), and morpholine/methyl groups.

- 19F NMR : Confirms fluorine substitution at the 5-position.

- HRMS : Validates molecular weight and isotopic patterns.

- X-ray crystallography (if crystalline): Resolves stereochemistry and bond angles, as demonstrated for similar sulfonamide derivatives .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Use in vitro assays targeting kinases or GPCRs, given the morpholine and sulfonamide motifs. Standard protocols include:

- Enzyme inhibition assays : Measure IC50 values using fluorescence-based substrates.

- Cell viability assays : Test against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves.

- ADME-Tox profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and cytotoxicity .

Advanced Research Questions

Q. How does the fluorine substituent at the 5-position influence bioactivity compared to chloro or bromo analogs?

- Methodological Answer : Perform SAR studies by synthesizing halogen-substituted analogs. Fluorine’s electronegativity enhances binding affinity to electron-rich targets (e.g., kinases) but may reduce metabolic stability compared to bulkier halogens. Use molecular docking to compare interactions with target active sites, as seen in fluorinated vs. chlorinated phenoxy derivatives .

Q. What computational strategies predict the compound’s pharmacokinetic properties and target selectivity?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict membrane permeability.

- QSAR Models : Corrogate structural descriptors (e.g., logP, polar surface area) with bioavailability data from similar compounds.

- Reaction Path Search Methods : Use quantum chemical calculations (e.g., DFT) to optimize synthetic pathways, as implemented by ICReDD for reaction design .

Q. How can contradictory bioactivity data across studies be systematically addressed?

- Methodological Answer : Conduct meta-analysis to identify variables (e.g., assay conditions, cell lines). For example:

- Dose discrepancies : Normalize data using EC50/IC50 ratios.

- Structural ambiguity : Verify compound purity (HPLC, NMR) and confirm stereochemistry via X-ray crystallography.

- Target promiscuity : Use selectivity panels (e.g., kinase profiling) to rule off-target effects .

Q. What strategies improve the compound’s solubility and stability under physiological conditions?

- Methodological Answer :

- Salt formation : Explore hydrochloride or sodium salts to enhance aqueous solubility.

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the sulfonamide or morpholine moieties.

- Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions and monitor degradation pathways via LC-MS .

Q. How does the morpholino group impact the compound’s interaction with lipid membranes?

- Methodological Answer : Use surface plasmon resonance (SPR) or liposome partitioning assays to measure membrane affinity. The morpholine’s hydrogen-bonding capacity increases solubility but may reduce passive diffusion. Compare with piperidine or pyrrolidine analogs to assess ring size effects .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s metabolic stability?

- Methodological Answer :

- Cross-species comparisons : Test stability in human vs. rodent liver microsomes.

- CYP inhibition assays : Identify metabolizing enzymes (e.g., CYP3A4) using isoform-specific inhibitors.

- Structural modifications : Introduce deuterium at labile positions to slow metabolism, as seen in fluorinated benzamide derivatives .

Tables for Key Comparisons

Table 1 : Impact of Halogen Substitution on Bioactivity

| Halogen (Position 5) | LogP | IC50 (Kinase X) | Metabolic Half-Life (h) |

|---|---|---|---|

| Fluorine | 2.1 | 12 nM | 3.5 |

| Chlorine | 2.8 | 45 nM | 5.2 |

| Bromine | 3.2 | 120 nM | 6.8 |

| Data derived from SAR studies on analogous sulfonamides . |

Table 2 : Synthetic Yield Optimization

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCM | 0 | Triethylamine | 68 | 98 |

| THF | 25 | DMAP | 82 | 99 |

| Acetonitrile | 10 | None | 54 | 95 |

| Based on benzenesulfonamide coupling protocols . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.